

2,6-Dimethylpyrazine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2,6-Dimethylpyrazine

Cat. No.: B092225

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An In-depth Technical Guide to 2,6-Dimethylpyrazine

Abstract: This technical guide provides a comprehensive overview of **2,6-Dimethylpyrazine**, a key aroma compound found in a variety of foods and a substance of interest for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, physicochemical properties, and spectral data. Furthermore, it outlines detailed experimental protocols for its biosynthesis and analytical determination, and includes visualizations of key pathways and workflows to facilitate understanding.

Chemical Identifiers

2,6-Dimethylpyrazine is a well-characterized heterocyclic organic compound.[1][2] Its primary identifiers are crucial for database searches, regulatory submissions, and procurement. The most pertinent of these are summarized in the table below.



Identifier Type	Value
CAS Number	108-50-9[3][4][5][6][7][8][9][10][11]
IUPAC Name	2,6-dimethylpyrazine[3][9]
Molecular Formula	C6H8N2[3][5][6][8]
Molecular Weight	108.14 g/mol [3][5][6]
InChI	InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1- 2H3[3]
InChlKey	HJFZAYHYIWGLNL-UHFFFAOYSA-N[3][9]
Canonical SMILES	CC1=CN=CC(=N1)C[3][9]
PubChem CID	7938
EC Number	203-589-4[5][6]
FEMA Number	3273

Physicochemical and Spectral Data

The physical and chemical properties of **2,6-Dimethylpyrazine** are essential for its handling, application, and analysis. It is a white to pale yellow solid with a characteristic nutty, coffee-like aroma.[12]

Physicochemical Properties

Property	Value
Melting Point	35-40 °C[5][6]
Boiling Point	154 °C[6]
Solubility	Soluble in water and organic solvents like ethanol, chloroform, and ether.[5]
Appearance	White or pale yellow solid.[12]
Odor	Nutty, cocoa, roasted, meaty, or coffee-like aroma.[12]



Spectral Data

Spectral data is fundamental for the unambiguous identification and characterization of **2,6- Dimethylpyrazine**.

Spectrum Type	Key Data Points
¹H NMR (90 MHz, CDCl₃)	δ (ppm): 8.26, 2.53, 2.52
¹³ C NMR (15.09 MHz, CDCl ₃)	δ (ppm): 152.70, 141.51, 21.47
Mass Spectrum (EI)	Major m/z peaks: 108 (M+), 81, 54, 42
Infrared (ATR)	Key Peaks (cm ⁻¹): 2920, 1580, 1450, 1150, 850

Synthesis and Experimental Protocols

2,6-Dimethylpyrazine can be synthesized through both chemical and biological methods. It is naturally formed during the thermal processing of food via the Maillard reaction.[12]

Biosynthesis of 2,6-Dimethylpyrazine

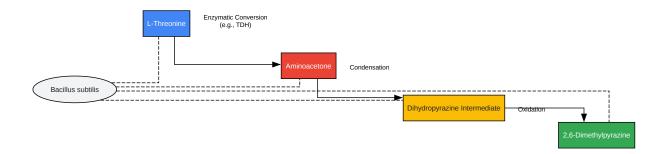
Several microorganisms, notably Bacillus subtilis, are capable of producing **2,6- Dimethylpyrazine** from amino acid precursors.[3][4] L-threonine has been identified as a key precursor for its biosynthesis.[5][13]

This protocol is based on studies of pyrazine biosynthesis in Bacillus subtilis strains isolated from fermented soybeans.[3][4]

- Strain Cultivation: Inoculate a selected strain of Bacillus subtilis in a nutrient-rich medium such as Luria-Bertani (LB) broth. Incubate at 30°C for 24-48 hours with shaking.
- Production Medium: Prepare a production medium containing a carbon source (e.g., glucose), a nitrogen source, and supplemented with the precursor L-threonine (e.g., 50 g/L).
 [4] Adjust the pH to approximately 7.2.[4]
- Inoculation and Fermentation: Inoculate the production medium with the cultivated Bacillus subtilis strain. Incubate at 28-30°C for 72 hours with agitation.[4]



- Extraction: After fermentation, extract the pyrazines from the culture broth using a suitable organic solvent such as dichloromethane or by using solid-phase microextraction (SPME).
- Analysis: Analyze the extracted compounds using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify **2,6-Dimethylpyrazine**.



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Caption: Biosynthesis pathway of **2,6-Dimethylpyrazine** in Bacillus subtilis.

Analytical Determination of 2,6-Dimethylpyrazine

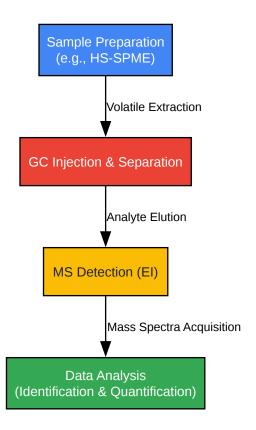
Accurate and sensitive analytical methods are crucial for the detection and quantification of **2,6-Dimethylpyrazine** in various matrices, such as food products.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like **2,6-Dimethylpyrazine**.[12]

- Sample Preparation: For solid samples (e.g., peanut butter), use headspace solid-phase
 microextraction (HS-SPME) for the extraction of volatile pyrazines. Place 5g of the sample in
 a 40 mL vial and heat at 65°C for 30 minutes to allow volatiles to accumulate in the
 headspace. Expose a Divinylbenzene/Carboxen/PDMS SPME fiber to the headspace.
- GC-MS Conditions:
 - Injection: Desorb the SPME fiber in the GC inlet at 270°C in splitless mode.



- \circ Column: Use a polar capillary column such as SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 $\,$ µm).
- Carrier Gas: Helium at a constant flow rate.[14]
- Oven Temperature Program: Start at 40°C (hold for 5 min), then ramp to 230°C at 4°C/min.
- MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-350.
- Data Analysis: Identify **2,6-Dimethylpyrazine** based on its retention time and by comparing its mass spectrum with a reference library. Quantify using a calibration curve prepared with a standard solution.



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Caption: General workflow for the GC-MS analysis of **2,6-Dimethylpyrazine**.



For liquid samples like Baijiu, a direct injection method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is effective.[1][8]

- Sample Preparation: Dilute the liquid sample with the initial mobile phase if necessary. No
 extensive extraction is required for direct injection methods.
- UPLC-MS/MS Conditions:
 - UPLC System: An ACQUITY UPLC system or equivalent.[8]
 - Column: A BEH C18 column (e.g., 100 x 2.1 mm, 1.7 μm).[8]
 - Mobile Phase: A gradient of acetonitrile and water.
 - Injection Volume: 10 μL.[8]
 - MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[8]
 - MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 2,6 Dimethylpyrazine for quantification and confirmation.
- Data Analysis: Quantify 2,6-Dimethylpyrazine using a calibration curve prepared from a certified reference standard. The use of MRM provides high selectivity and sensitivity.

Biological Activities and Applications

2,6-Dimethylpyrazine is primarily recognized for its significant contribution to the flavor and aroma of many cooked and fermented foods, including coffee, roasted nuts, and some meats. [2][12] In the food industry, it is used as a flavoring agent to impart these desirable sensory characteristics. While its role in mammalian signaling pathways is not extensively documented, some pyrazine derivatives have been investigated for potential pharmacological activities. However, the primary application and area of research for **2,6-Dimethylpyrazine** remains in the field of food science and biotechnology.[3]



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